1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to various changes in cellular processes, contributing to their diverse biological activities .
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are known to have favorable pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that this compound could have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The benzimidazole derivative is coupled with the acetylated piperidine using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of Imidazolidine-2,4-dione: The final step involves the reaction of the coupled product with 2,2,2-trifluoroethylamine and phosgene or triphosgene to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or imidazolidine rings.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Pharmacology: The compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds include:
Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)acetic acid, which also feature the benzimidazole moiety.
Piperidine Derivatives: Compounds such as 4-acetylpiperidine, which share the piperidine ring structure.
Imidazolidine-2,4-dione Derivatives: Compounds like 3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, which have the imidazolidine-2,4-dione core.
The uniqueness of 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione lies in the combination of these three distinct functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
1-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c20-19(21,22)11-27-17(29)10-26(18(27)30)13-5-7-24(8-6-13)16(28)9-25-12-23-14-3-1-2-4-15(14)25/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBMTCSOXCPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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